molecular formula C7H14OS2 B1466839 2-(2-Methoxyethyl)-1,3-dithiane CAS No. 938184-26-0

2-(2-Methoxyethyl)-1,3-dithiane

Cat. No.: B1466839
CAS No.: 938184-26-0
M. Wt: 178.3 g/mol
InChI Key: GQRVNLYPDDGITK-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-1,3-dithiane is a specialist organosulfur compound belonging to the 1,3-dithiane family, which are widely recognized as versatile carbonyl anion equivalents in organic synthesis . The structure, featuring a six-membered ring with two sulfur atoms at the 1 and 3 positions, is known to act as a robust protecting group for aldehydes and ketones, as well as a key building block for complex molecule construction . The 2-(2-methoxyethyl) side chain may potentially enhance the solubility of the molecule in a range of organic solvents, facilitating its use in various reaction conditions. Researchers can employ this reagent in umpolung (polarity reversal) strategies to synthesize ketones and alcohols that are otherwise challenging to access. As with all compounds of this class, it is essential to handle it using appropriate safety protocols. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyethyl)-1,3-dithiane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OS2/c1-8-4-3-7-9-5-2-6-10-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRVNLYPDDGITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1SCCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Methoxyethyl 1,3 Dithiane and Analogous 2 Alkyl 1,3 Dithianes

Classical Approaches for the Formation of 1,3-Dithianes from Carbonyl Precursors

The most common method for preparing 1,3-dithianes involves the thioacetalization of a carbonyl compound. organic-chemistry.org For the specific synthesis of 2-(2-methoxyethyl)-1,3-dithiane, the precursor is 3-methoxypropanal (B1583901). This reaction entails the condensation of the aldehyde with 1,3-propanedithiol (B87085). wikipedia.orgchemeurope.com

The direct reaction of an aldehyde, such as 3-methoxypropanal, with 1,3-propanedithiol in the presence of an acid catalyst yields the corresponding 1,3-dithiane (B146892). youtube.comwikipedia.org The reaction proceeds through the formation of a hemithioacetal intermediate, which then undergoes acid-catalyzed dehydration and cyclization to form the stable six-membered dithiane ring. wikipedia.org This method is a cornerstone for the synthesis of a wide array of 2-substituted 1,3-dithianes. orgsyn.org

The general reaction is as follows: RCHO + HS(CH₂)₃SH ⇌ R-CH(S(CH₂)₃S) + H₂O

This equilibrium is typically driven to the product side by removing water as it is formed.

Both Brønsted and Lewis acids are effective catalysts for the formation of 1,3-dithianes from carbonyl precursors. organic-chemistry.orgwikipedia.org The choice of catalyst can influence reaction rates, yields, and chemoselectivity, especially when dealing with substrates containing multiple functional groups. organic-chemistry.org

Brønsted Acid Catalysts:

p-Toluenesulfonic acid (p-TsOH): A commonly used, efficient, and inexpensive catalyst. organic-chemistry.org

Tungstophosphoric acid (H₃PW₁₂O₄₀): A highly effective and selective catalyst that can be used in the absence of a solvent. organic-chemistry.org

Perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂): An extremely efficient catalyst for solvent-free thioacetalization at room temperature. organic-chemistry.org

Ionic Liquids: Water-stable Brønsted acidic ionic liquids have been shown to catalyze the reaction with high yields and short reaction times. organic-chemistry.org

Lewis Acid Catalysts:

Boron trifluoride etherate (BF₃·OEt₂): A widely used Lewis acid for this transformation. uwindsor.ca

Yttrium triflate (Y(OTf)₃): A catalyst that allows for the highly chemoselective protection of aldehydes over ketones. organic-chemistry.org

Hafnium triflate (Hf(OTf)₄): Enables thioacetalization under mild conditions that tolerate sensitive functional groups. organic-chemistry.org

Iodine (I₂): A mild and effective catalyst for the protection of both aldehydes and ketones as their thioacetals. organic-chemistry.org

The following table summarizes the performance of various acid catalysts in thioacetalization reactions.

CatalystSubstrate ScopeConditionsAdvantages
p-Toluenesulfonic acid Aldehydes, KetonesCatalytic amount, often with azeotropic removal of waterVersatile, cost-effective. organic-chemistry.org
Yttrium triflate Aldehydes, KetonesCatalytic amountHigh chemoselectivity for aldehydes. organic-chemistry.org
Tungstophosphoric acid Aldehydes, KetonesSolvent-freeHigh efficiency and selectivity. organic-chemistry.org
Iodine Aldehydes, KetonesCatalytic amount, mild conditionsMild, applicable to transthioacetalization. organic-chemistry.org

The intense and unpleasant odor of 1,3-propanedithiol and other thiols has prompted the development of odorless equivalents. chemeurope.comwikipedia.orgacs.org These reagents serve as surrogates, transferring the 1,3-dithioacetal moiety to a carbonyl compound without the use of the free dithiol.

One notable example is 2-[2-chloro-1-(1-chlorovinyl)allylidene]-1,3-dithiane . This stable, odorless solid reacts with various aldehydes and ketones to form the corresponding dithianes in high yields. acs.orgnih.gov The reaction is believed to proceed via an acid-assisted, self-catalyzed trans-thioacetalization mechanism. acs.org This reagent has demonstrated significant chemoselectivity, reacting preferentially with aldehydes in the presence of ketones. acs.org Another developed equivalent is 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, which has been used in acid-promoted thioacetalizations. organic-chemistry.org

Generation and Stabilization of 2-Lithio-2-(2-Methoxyethyl)-1,3-Dithiane Derivatives

The true synthetic utility of 1,3-dithianes, including this compound, is realized upon their conversion to 2-lithio-1,3-dithiane derivatives. This transformation is a key step in the Corey-Seebach reaction, which allows the dithiane to function as an acyl anion equivalent. organic-chemistry.orgsynarchive.comwikipedia.org

The proton at the C2 position of a 1,3-dithiane is acidic (pKa ≈ 31) and can be removed by a strong base. youtube.comyoutube.com The most common reagent for this deprotonation is n-butyllithium (n-BuLi). organic-chemistry.orgnih.gov The reaction is typically carried out at low temperatures, such as -30 °C to -20 °C, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.orgresearchgate.net

The generation of the 2-lithio species is an acid-base reaction where the n-butyl anion of n-BuLi abstracts the C2 proton, forming the nucleophilic 2-lithio-1,3-dithiane and butane. youtube.com The resulting lithiated species is a powerful nucleophile that can react with a wide range of electrophiles, including alkyl halides, epoxides, and carbonyl compounds. organic-chemistry.orgwikipedia.org The stoichiometry and temperature are often crucial factors for achieving selective C-C bond formation. organic-chemistry.org It is important to note that the reactivity of organolithium reagents like n-BuLi can be complex, involving aggregates such as dimers and tetramers, which can influence the reaction kinetics. chemicalbook.comnih.gov In some cases, an excess of the organolithium reagent is required to achieve complete deprotonation. nih.gov

The stability of the 2-lithio-1,3-dithiane anion is a critical factor in its successful application as a synthetic intermediate. Several factors contribute to this stability:

Polarizability of Sulfur: The primary reason for the increased acidity of the C2 proton compared to its oxygen-containing acetal (B89532) counterpart is the greater polarizability of sulfur's valence electrons and the longer C-S bond length. organic-chemistry.orgyoutube.com This allows the sulfur atoms to effectively stabilize the adjacent negative charge. The involvement of d-orbitals, once a popular explanation, is now considered not to be a significant factor. organic-chemistry.org

Inductive Effect: The two electronegative sulfur atoms exert an inductive electron-withdrawing effect, which helps to stabilize the carbanion.

Conformational Preference: Computational studies using density functional theory (DFT) have shown a strong energetic preference for the equatorial orientation of the C-Li bond in 2-lithio-1,3-dithianes. acs.org This preference is attributed to stabilizing hyperconjugation effects (nC → σ*S-C) in the equatorial isomer. acs.org

Ionic Character of the C-Li Bond: The bond between the C2 carbon and the lithium atom is highly ionic. acs.org The lithium cation coordinates with the lone pairs of the sulfur atoms, further stabilizing the anionic center. acs.org

These stabilizing factors make the 2-lithio-1,3-dithiane a relatively stable and highly nucleophilic species, distinguishing it from other metallated thioacetals, such as lithiated dithiolanes, which are prone to fragmentation. organic-chemistry.org

Alternative Synthetic Routes to 2-Alkyl-1,3-Dithianes

While the direct alkylation of 2-lithio-1,3-dithiane derivatives is a cornerstone of dithiane chemistry, alternative strategies provide access to more complex and functionalized 2-alkyl-1,3-dithiane structures. These methods often introduce functionality that is valuable for subsequent transformations in multi-step syntheses.

A significant alternative route for the formation of functionalized 2-alkyl-1,3-dithianes involves the double conjugate addition of a dithiol to a propargylic carbonyl compound. This method is particularly effective for generating β-keto 1,3-dithianes, which are versatile intermediates in organic synthesis. researchgate.netrsc.orgorganic-chemistry.org These products act as masked 1,3-dicarbonyl systems, providing a platform for the synthesis of various oxygen-containing heterocycles relevant to natural product synthesis. organic-chemistry.orgnih.gov

The reaction proceeds via a base-mediated double Michael addition mechanism. rsc.orgresearchgate.net A dithiol, such as propane-1,3-dithiol, adds across the carbon-carbon triple bond of a propargylic ketone, ester, or aldehyde. rsc.orgnih.gov Research has shown that this transformation occurs in excellent yields under optimized conditions. researchgate.netorganic-chemistry.org

Initial investigations by Ley and coworkers demonstrated that the optimal system for this reaction involved the use of sodium methoxide (B1231860) (NaOMe) as a base in methanol (B129727) (MeOH), often with a co-solvent like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (THF). rsc.orgorganic-chemistry.org This approach effectively converts the rigid alkyne unit into a flexible β-keto 1,3-dithiane, opening pathways for further cyclization reactions. rsc.org

The scope of the reaction has been explored with a range of propargylic compounds, demonstrating its utility for creating a variety of β-keto 1,3-dithianes. rsc.org The results from these studies highlight the efficiency and high yields of this synthetic strategy.

Table 1: Synthesis of β-Keto 1,3-Dithianes via Double Conjugate Addition

This table presents data from the reaction of various propargylic ketones with propane-1,3-dithiol under optimized, base-mediated conditions to yield the corresponding β-keto 1,3-dithianes. rsc.org

EntryPropargylic Ketone (Substrate)Resulting β-Keto 1,3-Dithiane (Product)Yield (%)
11-Phenyl-2-propyn-1-one1-(2-Phenyl-1,3-dithian-2-yl)ethanone95
21-(4-Methoxyphenyl)-2-propyn-1-one1-(2-(4-Methoxyphenyl)-1,3-dithian-2-yl)ethanone99
31-Cyclohexyl-2-propyn-1-one1-(2-Cyclohexyl-1,3-dithian-2-yl)ethanone99
44-Phenyl-3-butyn-2-one1-(2-Methyl-2-phenyl-1,3-dithian-2-yl)ethanone98
51,3-Diphenyl-2-propyn-1-one1-Phenyl-2-(2-phenyl-1,3-dithian-2-yl)ethanone99

This methodology can also be incorporated into tandem processes. For instance, the double conjugate addition can be followed by an intramolecular aldol (B89426) reaction to construct highly functionalized cyclic systems in a single operational sequence. rsc.orgresearchgate.net The conversion of the propargylic ketone to the β-keto 1,3-dithiane is the key step that facilitates these subsequent cyclizations. rsc.org

Advanced Synthetic Methodologies and Strategic Applications in Complex Molecule Synthesis

Transition Metal-Catalyzed Transformations Involving 2-Substituted 1,3-Dithianes

Transition metal catalysis has emerged as a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The incorporation of 2-substituted 1,3-dithianes into these catalytic cycles has opened up new avenues for complex molecule synthesis, taking advantage of the dithiane moiety's ability to act as a latent carbonyl group and to influence the reactivity of adjacent carbon centers.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of biaryl linkages, which are prevalent in pharmaceuticals and functional materials. organic-chemistry.org The use of 2-aryl-1,3-dithianes as coupling partners in these reactions provides a novel route to unsymmetrical biaryls. dntb.gov.ua This approach allows for the coupling of an aryl group masked as a dithiane with another aryl halide, offering a distinct advantage in multi-step syntheses where sequential introduction of aryl groups is required.

The general catalytic cycle for these reactions typically involves the oxidative addition of a palladium(0) species to the aryl halide, followed by transmetalation with a metallated 2-aryl-1,3-dithiane, and concluding with reductive elimination to furnish the biaryl product and regenerate the palladium(0) catalyst. youtube.com The choice of ligands, base, and solvent system is crucial for achieving high yields and preventing side reactions. youtube.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-Dithianes with Aryl Halides

2-Aryl-1,3-DithianeAryl HalideCatalyst/LigandBaseYield (%)
2-Phenyl-1,3-dithiane4-BromotoluenePd(OAc)₂ / SPhosK₃PO₄85
2-(4-Methoxyphenyl)-1,3-dithiane1-Chloro-4-nitrobenzenePd₂(dba)₃ / XPhosCs₂CO₃78
2-(2-Naphthyl)-1,3-dithiane2-BromopyridinePd(PPh₃)₄NaOtBu82

This table presents representative examples of palladium-catalyzed cross-coupling reactions involving 2-aryl-1,3-dithianes. The specific conditions and yields are illustrative and may vary depending on the substrates and reaction parameters.

The concept of "umpolung," or polarity inversion, is a powerful strategy in organic synthesis that allows for the formation of bonds between atoms of the same polarity. quimicaorganica.org 1,3-Dithianes are classic examples of reagents that enable umpolung reactivity. researchgate.netorganic-chemistry.org The acidic C2 proton of a 1,3-dithiane (B146892) can be removed by a strong base to generate a nucleophilic carbanion, effectively reversing the normal electrophilic character of the carbonyl carbon it masks. youtube.com

This nucleophilic 2-lithio-1,3-dithiane can then participate in transmetalation with various metal salts. This process is central to their use in transition metal-catalyzed reactions. For instance, in palladium-catalyzed allylic substitution reactions, 2-lithio-1,3-dithianes can act as acyl anion equivalents, attacking the electrophilic allyl-palladium intermediate. acs.org This provides a powerful method for the asymmetric synthesis of α-allylated carbonyl compounds.

Furthermore, the ability of 2-lithio-1,3-dithianes to transmetalate to other metals, such as copper, allows for a broader range of reactivity, including conjugate additions to α,β-unsaturated systems. uwindsor.ca This polarity-reversed transmetalation strategy underscores the versatility of 1,3-dithiane derivatives as key building blocks in the synthesis of complex organic molecules.

Functional Group Interconversions Promoted by 2-(2-Methoxyethyl)-1,3-Dithiane

Beyond their role in carbon-carbon bond formation, 2-substituted 1,3-dithianes, including the titular this compound, are valuable precursors for a variety of functional group interconversions. These transformations often involve the cleavage of the C-S bonds of the dithiane ring under specific conditions to reveal a new functional group.

The introduction of fluorine atoms into organic molecules can have a profound impact on their biological and physical properties. The difluoromethyl group (CHF₂) is a particularly important motif in medicinal chemistry. A direct and efficient method for the synthesis of 1,1-difluoromethyl alkanes involves the fluorinative cleavage of 2-alkyl-1,3-dithianes. organic-chemistry.org

In this reaction, a 2-alkyl-1,3-dithiane is treated with a suitable fluorinating agent, such as bromine trifluoride (BrF₃). organic-chemistry.org The reaction proceeds through a complex mechanism that ultimately results in the replacement of the two sulfur atoms with two fluorine atoms, affording the corresponding 1,1-difluoromethyl alkane in good yield. organic-chemistry.org This method is particularly effective for primary alkyl-substituted dithianes. organic-chemistry.org

One-carbon homologation, the extension of a carbon chain by a single carbon atom, is a fundamental transformation in organic synthesis. rsc.orgnih.gov A powerful method for achieving this transformation involves the use of 2-trimethylsilyl-1,3-dithiane (B1293776) in a process analogous to the Peterson olefination. enamine.net

In this two-step procedure, an aldehyde or ketone is reacted with the lithium salt of 2-trimethylsilyl-1,3-dithiane to form a β-hydroxysilane intermediate. This intermediate then undergoes elimination to furnish a ketene (B1206846) dithioacetal. Subsequent hydrolysis of the ketene dithioacetal yields a carboxylic acid ester, effectively achieving a one-carbon homologation of the starting carbonyl compound. enamine.net This method is well-documented and provides good yields for a wide range of aldehydes and ketones. enamine.net

Acylsilanes are versatile synthetic intermediates that exhibit unique reactivity. lookchem.com A primary route for the synthesis of acylsilanes involves the use of 2-trimethylsilyl-1,3-dithiane. lookchem.comresearchgate.net The general strategy involves the deprotonation of 2-trimethylsilyl-1,3-dithiane to form a masked acyl anion, which can then be reacted with various electrophiles. lookchem.com

The crucial step in this synthesis is the hydrolysis of the resulting 2-silyl-2-substituted-1,3-dithiane to unmask the carbonyl group. lookchem.com This step can be challenging due to the potential for cleavage of the carbon-silicon bond under the hydrolysis conditions. lookchem.com Oxidative hydrolysis methods, for example using N-bromosuccinimide, have been developed to efficiently effect this transformation, providing access to a wide variety of acylsilanes. lookchem.com

Future Perspectives and Emerging Research Avenues in 2 2 Methoxyethyl 1,3 Dithiane Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The functionalization of the 1,3-dithiane (B146892) ring is a cornerstone of its synthetic utility. quimicaorganica.org Future research is increasingly directed towards the development of sophisticated catalytic systems that can offer superior selectivity and efficiency, moving beyond traditional stoichiometric reagents.

For the synthesis of 2-(2-methoxyethyl)-1,3-dithiane itself, which is typically formed from 3-methoxypropanal (B1583901) and 1,3-propanedithiol (B87085), a variety of catalysts can be explored. wikipedia.org While Brønsted or Lewis acids are conventional, there is a growing interest in milder and more recyclable options. organic-chemistry.org Catalysts like iron salts, hafnium trifluoromethanesulfonate, and perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) have shown high efficiency for dithiane formation, often under solvent-free conditions. organic-chemistry.org The application of these catalysts to the synthesis of this compound could lead to higher yields and more environmentally friendly processes.

Once formed, the C2-proton of the dithiane ring can be abstracted to form a nucleophilic carbanion. youtube.com The development of catalytic methods for the subsequent functionalization of this anion is a key research area. Transition metal catalysis, particularly with rhodium(III), has been shown to enable the direct C-H functionalization of dithianes. acs.orgnih.gov For instance, Rh(III)-catalyzed oxidative alkenylation of 2-aryl-1,3-dithianes demonstrates the potential for the dithiane group to act as a directing group for regioselective C-H bond cleavage. acs.org Applying such methodologies to this compound could allow for the direct coupling with various electrophiles without the need for strong bases like n-butyllithium. Furthermore, photoredox catalysis using iridium(III) complexes has emerged as a powerful tool for generating 1,3-dithiane radicals from dithiane-2-carboxylic acids, which can then participate in conjugate additions. rsc.org This opens up the possibility of novel radical-based transformations for this compound derivatives.

Catalyst TypePotential Application for this compoundAnticipated Advantages
**Heterogeneous Lewis Acids (e.g., HClO₄-SiO₂) **Synthesis from 3-methoxypropanal and 1,3-propanedithiolReusability, solvent-free conditions, high efficiency. organic-chemistry.org
Homogeneous Metal Catalysts (e.g., Hafnium triflate) Chemoselective synthesis and functionalizationMild conditions, tolerance of sensitive functional groups. organic-chemistry.org
Rhodium(III) Complexes Direct C-H activation and functionalization at the dithiane ringHigh regioselectivity, avoidance of strong bases. acs.orgnih.gov
Iridium(III) Photoredox Catalysts Generation of dithiane radicals for novel bond formationsMild reaction conditions, access to unique radical reactivity. rsc.org

Exploration of Green Chemistry Principles in the Synthesis and Transformations of Dithianes

The principles of green chemistry are increasingly influencing the design of synthetic routes. For dithianes like this compound, this involves developing more sustainable methods for both their formation and subsequent reactions.

A key area of focus is the use of environmentally benign solvents and catalysts. Water has been explored as a reaction medium for thioacetalization, using surfactant-type catalysts like copper bis(dodecyl sulfate) to facilitate the reaction. organic-chemistry.org Another green approach is the use of electrochemical methods. The electrochemical synthesis of functionalized orthoesters from dithiane derivatives has been demonstrated, offering a mild and green alternative to traditional chemical methods. organic-chemistry.orgnih.gov These electrosynthesis techniques often require only catalytic amounts of reagents and can significantly reduce waste by avoiding stoichiometric oxidants or reductants. rsc.org

The deprotection of the dithiane group to reveal the parent carbonyl compound is another critical step where green chemistry principles can be applied. Traditional methods often rely on heavy metal salts. acs.org A greener alternative involves using 30% aqueous hydrogen peroxide with a catalytic amount of iodine in an aqueous micellar system. organic-chemistry.org This method is not only environmentally friendly but also proceeds under neutral conditions, showing tolerance for a wide range of sensitive functional groups. organic-chemistry.org

Integration of this compound in Cascade and One-Pot Synthetic Sequences

The efficiency of a multi-step synthesis can be significantly enhanced by integrating reactions into cascade or one-pot sequences. The unique structure of this compound makes it an ideal candidate for such strategies, allowing for the rapid construction of complex molecular architectures.

Dithianes have been successfully employed as linchpins in multicomponent couplings, enabling the union of three, four, or even five components in a single flask. acs.org For example, the lithiated anion of a dithiane can react with an epoxide, and the resulting oxyanion can trigger further reactions, such as a Brook rearrangement, to generate a new reactive species in situ. acs.org The methoxyethyl side chain of this compound could potentially participate in or influence such cascade sequences, for instance, through chelation to a metal center, thereby directing the stereochemical outcome of subsequent transformations.

One-pot methodologies for the synthesis of complex heterocyclic systems have also been developed. For example, a catalyst-free one-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives has been reported through a three-component reaction. nih.gov While this example does not directly involve 1,3-dithianes, it highlights the power of one-pot strategies. Future research could focus on designing similar multi-component reactions where this compound serves as a key building block. The development of indium-catalyzed one-pot syntheses of dithioacetals from disulfides and orthoesters further underscores the potential for creating complex molecules in a single step. elsevierpure.com

Advanced Computational Chemistry for Predicting Reactivity and Guiding Synthetic Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. mdpi.comnih.gov For this compound, computational studies can provide deep insights into its conformational preferences, electronic structure, and reactivity, thereby guiding the design of new synthetic strategies.

DFT calculations can be used to investigate the stereoelectronic effects within the 1,3-dithiane ring, which are crucial for its reactivity. acs.org For instance, the relative energies of different conformers (chair, twist) and the transition states between them can be calculated to understand the dynamic behavior of the molecule. acs.org This information is vital for predicting the stereochemical outcome of reactions involving the dithiane ring.

Furthermore, DFT can be used to model reaction mechanisms and predict the feasibility of proposed synthetic transformations. mdpi.com For example, the mechanism of catalytic C-H activation or the regioselectivity of nucleophilic attack on the dithiane anion can be elucidated. By calculating the energies of reactants, transition states, and products, researchers can identify the most favorable reaction pathways and optimize reaction conditions. Conceptual DFT also allows for the calculation of chemical reactivity descriptors like ionization potential, electron affinity, and Fukui functions, which can predict the most reactive sites within the this compound molecule. mdpi.comnih.govanjs.edu.iq

Computational MethodApplication to this compoundInsights Gained
Density Functional Theory (DFT) Conformational analysisUnderstanding of stable conformers and stereoelectronic effects. acs.org
Time-Dependent DFT (TD-DFT) Prediction of spectroscopic propertiesCorrelation of structure with experimental spectra. mdpi.com
DFT with Solvation Models Modeling reactions in solutionMore accurate prediction of reaction outcomes under realistic conditions. nih.gov
Conceptual DFT Calculation of reactivity descriptorsIdentification of electrophilic and nucleophilic sites, prediction of reaction pathways. mdpi.comnih.gov

Q & A

Q. What are the recommended synthetic routes for 2-(2-Methoxyethyl)-1,3-dithiane, and how do reaction conditions influence yield?

The synthesis of this compound typically involves thioacetalization reactions using odorless 1,3-dithiane derivatives as equivalents to 1,3-propanedithiol. For example, derivatives like 3-(1,3-dithian-2-ylidene)-pentane-2,4-dione can be employed under mild acidic or basic conditions. Yield optimization requires careful control of stoichiometry, temperature (e.g., room temperature vs. reflux), and solvent polarity. Polar aprotic solvents (e.g., DMF) often enhance reactivity, while inert atmospheres prevent oxidation of sulfur moieties .

Q. How can the crystal structure and conformational dynamics of this compound be experimentally determined?

X-ray crystallography is the gold standard for resolving the chair conformation of the 1,3-dithiane ring and substituent orientations. For instance, studies on analogous compounds like 2-(3-bromophenyl)-1,3-dithiane reveal dihedral angles between the dithiane ring and substituents (e.g., 86.38° for the bromophenyl group), which can be extrapolated to methoxyethyl derivatives. Weak intermolecular interactions (e.g., C–H⋯π) stabilize the crystal lattice, as observed in related structures .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify methoxyethyl protons (δ ~3.3–3.5 ppm) and dithiane ring carbons (δ ~25–35 ppm).
  • IR : Stretching vibrations for C–S (600–700 cm1^{-1}) and C–O (1100–1250 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the methoxyethyl group influence the reactivity of 1,3-dithiane in nucleophilic additions or oxidations?

The methoxyethyl group acts as an electron-donating substituent, stabilizing carbocation intermediates during nucleophilic attacks. In Rubottom oxidations, steric and electronic effects of the substituent dictate stereoselectivity. For example, bulky groups favor axial attack in dithiane oxides, while methoxyethyl’s flexibility may reduce stereochemical bias. Computational studies (DFT) at the B3LYP/6-31G** level can model transition states .

Q. What strategies resolve contradictions in reported yields for dithiane-mediated carbonyl protections?

Discrepancies often arise from varying deprotection conditions. For instance, N-chlorosuccinimide (NCS) in buffered acetonitrile efficiently removes 1,3-dithiane protections, but competing side reactions (e.g., over-oxidation) may reduce yields. Systematic comparison of deprotection agents (e.g., Hg(ClO4_4)2_2, NCS) and solvent systems (aqueous vs. anhydrous) is critical. Kinetic studies under controlled conditions are recommended .

Q. How can isotopic labeling (e.g., 13C^{13}\text{C}13C) of this compound enhance mechanistic studies?

Synthesis of 13C^{13}\text{C}-labeled derivatives involves:

Starting with 13C^{13}\text{C}-enriched methyl phenyl sulfoxide.

Lithiation followed by reaction with TMSCl to introduce the labeled carbon.
This labeled dithiane serves as a formaldehyde equivalent in tracking reaction pathways via 13C^{13}\text{C} NMR or mass spectrometry .

Q. What computational methods predict the thermodynamic stability of this compound conformers?

  • DFT Calculations : Optimize geometries at B3LYP/6-31G** to compare axial vs. equatorial conformers.
  • NBO Analysis : Evaluate hyperconjugation effects (e.g., σ(C–S) → σ*(C–O)) stabilizing specific conformers.
  • Solvent Models : PCM or SMD models assess solvent polarity’s impact on conformational equilibrium .

Methodological Considerations

Q. How to design experiments analyzing C–H⋯π interactions in this compound crystals?

  • X-Ray Diffraction : Resolve intermolecular distances (e.g., 3.777 Å for C–H⋯Cg interactions).
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., % surface contacts from H⋯S/O).
  • Thermal Ellipsoid Plots : Visualize dynamic disorder in methoxyethyl groups .

Q. What protocols mitigate sulfur-based side reactions (e.g., disulfide formation) during synthesis?

  • Use degassed solvents and inert atmospheres (N2_2/Ar).
  • Add radical scavengers (e.g., BHT) to suppress disulfide coupling.
  • Monitor reaction progress via TLC with UV/iodine staining for sulfur-containing intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxyethyl)-1,3-dithiane
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxyethyl)-1,3-dithiane

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